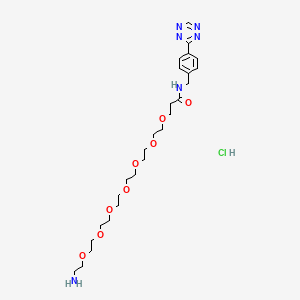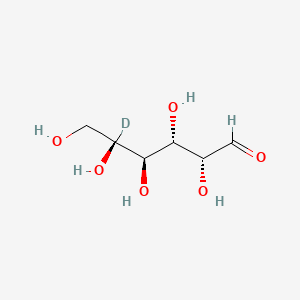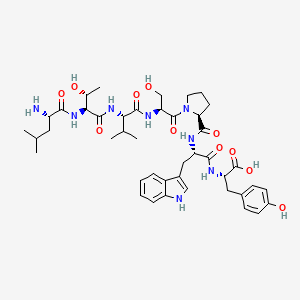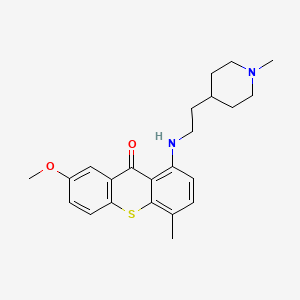
Tetrazine-PEG7-amine (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrazine-PEG7-amine (hydrochloride) is a compound that combines a tetrazine group, a seven-unit polyethylene glycol (PEG) chain, and an amine group. This compound is primarily used as a cleavable linker in antibody-drug conjugates (ADCs) and as a reagent in click chemistry. The tetrazine group allows for bioorthogonal reactions, particularly the inverse electron demand Diels-Alder (iEDDA) reaction with trans-cyclooctene (TCO) groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetrazine-PEG7-amine (hydrochloride) typically involves the following steps:
Formation of Tetrazine Group: The tetrazine group is synthesized through the reaction of hydrazine with nitriles.
PEGylation: The seven-unit PEG chain is introduced through a series of etherification reactions.
Amine Functionalization: The terminal amine group is added via nucleophilic substitution reactions.
Hydrochloride Formation: The final product is converted to its hydrochloride salt form to enhance stability and solubility
Industrial Production Methods: Industrial production of Tetrazine-PEG7-amine (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Conducting the reactions in large reactors with precise control over temperature, pressure, and pH.
Purification: Using techniques such as crystallization, distillation, and chromatography to purify the compound.
Quality Control: Ensuring the final product meets purity standards through rigorous testing
Chemical Reactions Analysis
Types of Reactions: Tetrazine-PEG7-amine (hydrochloride) undergoes several types of chemical reactions, including:
Inverse Electron Demand Diels-Alder (iEDDA) Reaction: This reaction occurs between the tetrazine group and TCO-containing molecules, forming stable covalent bonds
Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Reagents: Common reagents include TCO-containing molecules, electrophiles, and solvents such as dimethyl sulfoxide (DMSO).
Conditions: Reactions are typically conducted at room temperature or slightly elevated temperatures, under inert atmospheres to prevent oxidation
Major Products:
iEDDA Reaction Products: The major products are stable covalent adducts formed between the tetrazine and TCO groups.
Substitution Products: Products formed from nucleophilic substitution reactions involving the amine group.
Scientific Research Applications
Tetrazine-PEG7-amine (hydrochloride) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Tetrazine-PEG7-amine (hydrochloride) involves:
iEDDA Reaction: The tetrazine group reacts with TCO-containing molecules through the iEDDA reaction, forming stable covalent bonds. .
Molecular Targets and Pathways: The primary molecular targets are TCO-containing molecules, and the reaction pathway involves the formation of a cycloaddition product.
Comparison with Similar Compounds
Tetrazine-PEG4-amine: Contains a shorter PEG chain, resulting in different solubility and reactivity properties.
Tetrazine-PEG12-amine: Contains a longer PEG chain, offering increased solubility and flexibility.
TCO-PEG7-amine: Contains a TCO group instead of a tetrazine group, used in complementary click chemistry reactions.
Uniqueness: Tetrazine-PEG7-amine (hydrochloride) is unique due to its optimal PEG chain length, which balances solubility and reactivity, and its ability to undergo rapid and selective iEDDA reactions .
Properties
Molecular Formula |
C26H43ClN6O8 |
|---|---|
Molecular Weight |
603.1 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide;hydrochloride |
InChI |
InChI=1S/C26H42N6O8.ClH/c27-6-8-35-10-12-37-14-16-39-18-20-40-19-17-38-15-13-36-11-9-34-7-5-25(33)28-21-23-1-3-24(4-2-23)26-31-29-22-30-32-26;/h1-4,22H,5-21,27H2,(H,28,33);1H |
InChI Key |
YSPZOKYIHWWTJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCN)C2=NN=CN=N2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(12S,13S,16Z,17R)-3,4,6-trimethoxy-16-(2-methoxyethylidene)-10-oxa-8,14-diazahexacyclo[11.6.1.01,9.02,7.012,17.014,19]icosa-2(7),3,5,8-tetraene](/img/structure/B12398335.png)





![[(2R,4R,5R)-4-acetyloxy-3-fluoro-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12398378.png)





